molecular formula C15H16N6OS B6005758 N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No. B6005758
M. Wt: 328.4 g/mol
InChI Key: FDCUKVFIZPVKLA-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C15H16N6OS . It has an average mass of 328.392 Da and a monoisotopic mass of 328.110626 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule, while 1 H-NMR and 13 C-NMR can provide information about the hydrogen and carbon environments in the molecule .

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. It has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell survival and apoptosis. Furthermore, it has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, this compound has been demonstrated to activate the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and enzyme activity. It has been reported to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Moreover, it has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as COX-2 and iNOS. Additionally, this compound has been demonstrated to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, leading to the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is its high potency and selectivity towards specific targets. Moreover, it has a relatively low toxicity profile, making it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties. Furthermore, its mechanism of action is not fully understood, which may hinder its clinical translation.

Future Directions

There are several future directions for the research on N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it may have potential as a chemotherapeutic agent for the treatment of different types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Furthermore, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the modulation of multiple signaling pathways, leading to various biochemical and physiological effects. Although it has some advantages as a lab reagent, it also has some limitations. Further research is needed to explore its full potential and to develop more potent and selective compounds for clinical use.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with sodium azide and triethylamine to form the tetrazole ring. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in different types of cancer cells. Moreover, it has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating the activity of immune cells. Additionally, this compound has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-13(18-14-17-11-6-2-3-7-12(11)23-14)15(8-4-1-5-9-15)21-10-16-19-20-21/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUKVFIZPVKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=NC3=CC=CC=C3S2)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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